Home > Products > Screening Compounds P118592 > Cathepsin inhibitor 1
Cathepsin inhibitor 1 -

Cathepsin inhibitor 1

Catalog Number: EVT-263049
CAS Number:
Molecular Formula: C20H24ClN5O2
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cathepsin Inhibitor 1 is a pan-inhibitor of Cathepsin (L, L2, S, K, B).

1,5-bis(N-benzyloxycarbonylleucyl)carbohydrazide

Compound Description: This compound is a potent, selective inhibitor of Cathepsin K. It served as the basis for the design and synthesis of water-soluble polymer-Cathepsin K inhibitor conjugates.

Relevance: This compound is structurally related to Cathepsin inhibitor 1 as it serves as a precursor molecule for its synthesis. 1,5-bis(N-benzyloxycarbonylleucyl)carbohydrazide was modified to produce 1-(N-benzyloxycarbonylleucyl)-5-(phenylalanylleucyl)carbohydrazide (Cathepsin inhibitor 1) to facilitate polymer conjugation.

1-(N-benzyloxycarbonylleucyl)-5-(phenylalanylleucyl)carbohydrazide

Compound Description: Also known as Cathepsin inhibitor 1, this compound is a potent and selective inhibitor of Cathepsin K. This compound was designed specifically for its ability to be conjugated to polymers, improving its delivery and efficacy as a Cathepsin K inhibitor.

alpha-methoxy poly(ethylene glycol) conjugate of Cathepsin inhibitor 1 (mPEG-I)

Compound Description: This conjugate is a water-soluble polymer-Cathepsin K inhibitor conjugate. It consists of Cathepsin inhibitor 1 conjugated to the chain termini of alpha-methoxy poly(ethylene glycol). This compound was designed to improve the delivery of Cathepsin inhibitor 1 to the lysosomal compartment.

Relevance: This conjugate is structurally related to Cathepsin inhibitor 1 by direct conjugation to the polymer.

Semitelechelic poly[N-(2-hydroxypropyl)methacrylamide] conjugate of Cathepsin inhibitor 1 (ST-PHPMA-I)

Compound Description: This conjugate is another example of a water-soluble polymer-Cathepsin K inhibitor conjugate. It consists of Cathepsin inhibitor 1 conjugated to the chain termini of semitelechelic poly[N-(2-hydroxypropyl)methacrylamide]. Similar to mPEG-I, this conjugate was also designed to enhance the delivery of Cathepsin inhibitor 1 to the lysosomal compartment.

Relevance: This conjugate is structurally related to Cathepsin inhibitor 1 through direct conjugation to the polymer.

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugates of Cathepsin Inhibitor 1

Compound Description: This refers to two HPMA copolymer conjugates of Cathepsin inhibitor 1, differing in the presence of a spacer: * PHPMA-GG-I: In this conjugate, Cathepsin inhibitor 1 is attached to the side chains of the HPMA copolymer via a Gly-Gly spacer. * PHPMA-I: This conjugate has Cathepsin inhibitor 1 directly attached to the side chains of the HPMA copolymer without any spacer. Both conjugates were synthesized and evaluated for their ability to inhibit Cathepsin K activity in synovial fibroblasts.

Relevance: These conjugates are structurally related to Cathepsin inhibitor 1 by direct conjugation to the HPMA copolymer, either directly or through a Gly-Gly spacer.

Overview

Cathepsin inhibitor 1 is a small molecule designed to inhibit the activity of cathepsins, a family of cysteine proteases involved in various physiological processes and pathologies, including cancer and neurodegenerative diseases. Cathepsins are primarily active in acidic environments, such as lysosomes, where they play critical roles in protein degradation and turnover. Cathepsin inhibitor 1 specifically targets cathepsin B, demonstrating significant potential for therapeutic applications due to its selective inhibition profile and low toxicity .

Source

Cathepsin inhibitor 1 was first characterized from natural products and has since been synthesized through various chemical methods. The compound is derived from the structure of peptide-based inhibitors that have been identified as effective against cathepsins . Its synthesis has been refined to enhance selectivity and potency against specific cathepsins .

Classification

Cathepsin inhibitor 1 falls under the category of protease inhibitors, specifically targeting cysteine proteases. It is classified as a small molecule inhibitor and is often used in biochemical research to study cathepsin functions and their roles in disease mechanisms .

Synthesis Analysis

Methods

The synthesis of cathepsin inhibitor 1 typically involves several key steps, including:

  1. Formation of Peptide Bonds: The initial step often includes the coupling of amino acids using standard peptide synthesis techniques, such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) mediated reactions.
  2. Modification and Purification: Following peptide bond formation, the product undergoes purification via high-performance liquid chromatography (HPLC) to achieve high purity levels (>90%) necessary for biological assays .
  3. Final Structural Adjustments: Additional modifications may be made to enhance binding affinity and selectivity for cathepsin B, often involving the introduction of specific functional groups or side chains .

Technical Details

The synthetic pathways can vary based on the desired analogs but generally involve controlling reaction conditions such as temperature, pH, and solvent systems to optimize yield and selectivity. For example, organolithium reagents may be utilized under cryogenic conditions to facilitate certain reactions without degradation of sensitive intermediates .

Molecular Structure Analysis

Structure

Cathepsin inhibitor 1 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to cathepsins. The empirical formula is C26H25N3O6C_{26}H_{25}N_{3}O_{6}, indicating a relatively large and complex molecule with several reactive sites .

Data

The structural analysis reveals that cathepsin inhibitor 1 contains a peptide backbone with modifications that allow it to fit into the active site of cathepsins effectively. Key structural features include:

  • Peptide Sequence: The sequence Z-Phe-Gly-NHO-Bz is crucial for its inhibitory activity.
  • Binding Interactions: The inhibitor forms non-covalent interactions with specific residues in the active site of cathepsin B, which are essential for its mechanism of action .
Chemical Reactions Analysis

Reactions

Cathepsin inhibitor 1 undergoes several chemical reactions during its synthesis and when interacting with target enzymes:

  1. Peptide Coupling Reactions: These reactions are critical for forming the backbone of the inhibitor.
  2. Hydrolysis Reactions: In biological environments, the inhibitor may be subject to hydrolysis, affecting its stability and efficacy.
  3. Binding Reactions: Upon introduction to cathepsin B, the inhibitor binds irreversibly or reversibly depending on its structural configuration and reaction conditions .

Technical Details

The kinetics of these reactions can be monitored using various biochemical assays that quantify enzyme activity before and after the introduction of the inhibitor. For instance, measuring changes in substrate cleavage rates provides insights into the potency and efficacy of the inhibitor .

Mechanism of Action

Process

The mechanism by which cathepsin inhibitor 1 exerts its effects involves several steps:

  1. Active Site Recognition: The inhibitor selectively binds to the active site of cathepsin B.
  2. Inhibition: This binding prevents substrate access, effectively halting proteolytic activity.
  3. Irreversible Binding: In some cases, the inhibitor forms covalent bonds with catalytic residues within the enzyme, leading to permanent inhibition .

Data

Studies have shown that cathepsin inhibitor 1 displays nanomolar potency against cathepsin B with a significant selectivity profile compared to other proteases such as papain . Kinetic studies indicate that it can achieve an inhibition constant KiK_i in low nanomolar ranges, underscoring its effectiveness .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 475 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in aqueous solutions.

Chemical Properties

  • Stability: Cathepsin inhibitor 1 demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: The half-life in buffered solutions varies significantly with temperature; it can be around 25 hours at 30 °C and extend up to 300 hours at lower temperatures .
Applications

Scientific Uses

Cathepsin inhibitor 1 is primarily utilized in research settings for:

  • Investigating Cathepsin Functions: Understanding the role of cathepsins in various biological processes and diseases.
  • Drug Development: As a lead compound in designing new therapeutic agents targeting diseases associated with dysregulated protease activity.
  • Biochemical Assays: Employed in assays to measure protease activity in cell lysates or tissue samples.
Introduction to Cathepsin Inhibitor 1

Cathepsin Inhibitor 1 (CAS 225120-65-0) is a synthetic small molecule that potently and selectively targets cysteine cathepsins—lysosomal proteases implicated in numerous pathological processes. Characterized by its molecular formula C₂₀H₂₄ClN₅O₂ and molecular weight of 401.89 g/mol, this inhibitor exhibits differential inhibitory activity across cathepsin subtypes, making it a valuable research tool for investigating cathepsin-mediated disease mechanisms [1] [7]. Its development represents a strategic approach to modulate extracellular cathepsin activity that persists beyond the optimal acidic pH of lysosomes, particularly in pathological microenvironments like osteoarthritic joints or tumor stroma [3] [6].

Biochemical Classification of Cathepsin Proteases

Cysteine Cathepsins: Structural and Functional Diversity

Cysteine cathepsins belong to the papain-like CA clan of cysteine proteases and share a conserved catalytic triad (Cys25-His162-Asn182 in CatK) that enables nucleophilic cleavage of peptide bonds. These enzymes are synthesized as inactive zymogens (procathepsins) featuring:

  • An N-terminal signal peptide for endoplasmic reticulum targeting
  • A propeptide region occupying the active site (functioning as an intrinsic inhibitor)
  • A mature enzyme domain with substrate-binding cleft [3] [8]

Table 1: Classification of Major Cysteine Cathepsins

CathepsinChromosomal LocationExpression PatternPrimary Substrates
CatB8p22UbiquitousCollagen IV, fibronectin
CatL9q21-q22UbiquitousCollagen IV, elastin
CatK1q21Osteoclasts, lung, ovaryCollagen I, osteonectin
CatS1q21Spleen, antigen-presenting cellsElastin, collagen IV
CatV9q22Thymus, testisCollagen IV

Cathepsins exhibit distinct substrate preferences: CatK uniquely cleaves helical collagen I at multiple sites (Gly⁷⁷⁵–Ile⁷⁷⁶, Gly⁷⁸¹–Leu⁷⁸² bonds), a capability absent in other proteases like MMPs. This functional diversity arises from structural variations in their occluding loops and S2/S3 subsites. For instance, CatK possesses an open active-site cleft accommodating bulky collagen triple helices, while CatB's occluding loop restricts its access to fibrillar collagens [2] [3] [8].

Role of Cathepsins in Cellular Homeostasis and Pathophysiology

Under physiological conditions, cathepsins maintain proteostasis through:

  • Intracellular protein turnover: Degradation of endocytosed proteins and organelles within lysosomes at pH 4.5–5.0
  • Antigen processing: CatS and CatL generate MHC class II-bound peptides in endosomal compartments
  • Bone remodeling: CatK-mediated collagen degradation in osteoclast resorption lacunae [3] [8]

Pathological dysregulation occurs via:

  • Overexpression: Tumor cells upregulate CatB/L/S (e.g., 5–20-fold in glioblastoma)
  • Extracellular mislocalization: Lysosomal exocytosis releases active cathepsins into neutral-pH environments where they remain enzymatically competent (CatK: 40% activity at pH7.0; CatS: optimal activity at pH6.5)
  • Compensatory network activation: Inhibition of one cathepsin (e.g., CatK) induces overexpression of others (e.g., CatS/L), creating therapeutic resistance [3] [6] [8]

Disease associations include:

  • Osteoarthritis: CatK/L/S degrade cartilage proteoglycans and collagen II
  • Cancer invasion: CatB/L facilitate extracellular matrix degradation and TGF-β activation
  • Neurodegeneration: CatD deficiency impairs α-synuclein clearance in Parkinson’s disease [3] [6] [9]

Rationale for Cathepsin Inhibition in Disease Modulation

Pharmacological inhibition provides:

  • Collagen preservation: In osteoporosis, CatK inhibitors reduce collagen degradation biomarkers (CTX-I) by >60% within 3 months
  • Metastasis suppression: CatB/L inhibitors decrease tumor cell invasion through Matrigel™ by 70–90% in vitro
  • Immunomodulation: CatS inhibitors block invariant chain processing, reducing T-cell activation by 50% [2] [6] [9]

Cathepsin Inhibitor 1 exemplifies targeted inhibition with differential potency:

Table 2: Inhibitory Profile of Cathepsin Inhibitor 1

TargetpIC₅₀Fold Selectivity vs CatBBiological Consequence
CatL7.9501-foldBlocks tumor cell invasion
CatL26.732-foldModulates antigen presentation
CatS6.06.3-foldSuppresses elastolysis in AAA*
CatK5.52-foldReduces bone resorption
CatB5.21-fold (reference)Attenuates lysosomal leakage

Abdominal Aortic Aneurysm [1] [7]

The inhibitor exploits structural features of cathepsin active sites:

  • Electrophilic warhead: Forms covalent adduct with catalytic Cys25 thiolate
  • P2/P3 recognition elements: Benzyl moiety occupies S2 hydrophobic pocket (Leu209 in CatL)
  • Selectivity determinants: Differential affinity from steric constraints in CatB (occluding loop) and CatK (S2 subsite plasticity) [4] [7]

Historical Development of Cathepsin Inhibitors

The evolution of cathepsin inhibitors progressed through three generations:

1st Generation: Peptide aldehydes (e.g., leupeptin)

  • Mechanism: Reversible hemiacetal formation with Cys25
  • Limitations: Poor selectivity, metabolic instability (t₁/₂ < 30 min in vivo) [4]

2nd Generation: Ketocarbonyl derivatives (e.g., relacatib)

  • Breakthrough: Azepanone-based SB-462795 (relacatib) with Kᵢ = 0.041 nM for CatK
  • Drawbacks: Low selectivity (CatK/CatL ratio = 1.7) causing skin fibrosis in trials [2]

3rd Generation: Selective covalent inhibitors

  • Cathepsin Inhibitor 1: Developed as "Compound 25" with optimized triazole scaffold
  • Structural innovations:
  • Chlorobenzyl P3 group for S3 subsite occupancy (Tyr67 interaction)
  • Cyanomethylcarbamoyl warhead for irreversible Cys25 modification
  • tert-Butyl substituent conferring metabolic stability (t₁/₂ = 25h at pH7) [1] [7]

Table 3: Milestone Cathepsin Inhibitors

CompoundTargetKᵢ/pIC₅₀Clinical StatusKey Advance
OdanacatibCatK0.2 nMPhase III (discontinued)Nitrile warhead; oral bioavailability
MIV-711CatK2.5 nMPhase IIHigh selectivity (CatL/K >16,000)
Cathepsin Inhibitor 1Pan-cathepsinCatL: 13 nM*PreclinicalBalanced inhibition profile
Calculated from pIC₅₀ 7.9 [1] [2] [7]

Cathepsin Inhibitor 1 represents a research tool bridging the gap between pan-inhibitors and isoform-selective agents. Its moderate selectivity profile (CatL > L2 > S > K > B) enables investigation of cathepsin functional redundancy in osteoarthritis, where concurrent inhibition of CatK (bone resorption) and CatS/L (cartilage degradation) may provide superior efficacy versus selective agents [1] [6] [7].

Concluding Remarks

Cathepsin Inhibitor 1 exemplifies rational drug design targeting the cysteine cathepsin family. Its biochemical profile enables dissection of protease functions in complex pathological processes, particularly those involving extracellular matrix degradation. Future development requires addressing selectivity challenges and compensatory mechanisms within the cathepsin network. Second-generation analogs incorporating allosteric inhibition or targeted delivery may unlock the therapeutic potential envisioned in early cathepsin inhibitor programs.

Properties

Product Name

Cathepsin inhibitor 1

IUPAC Name

5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1

InChI Key

MZRVIHRERYCHBL-HNNXBMFYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C

Solubility

Soluble in DMSO

Synonyms

Cathepsin Inhibitor 1; Cathepsin-Inhibitor-1; CTS-IN-1; CTS IN 1;

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.